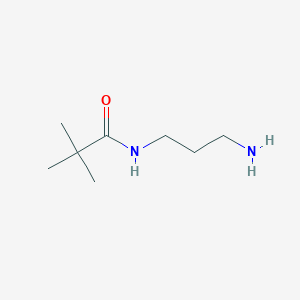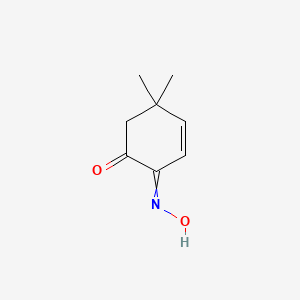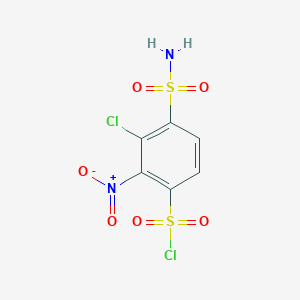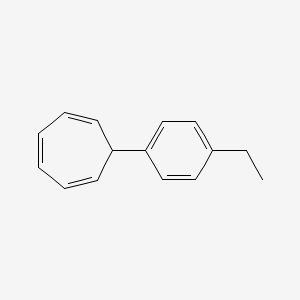
2,6,7-Trimethylocta-2,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trimethylocta-2,5-dien-4-one is an organic compound with the molecular formula C11H18O. It is a linear and branched α,β-unsaturated ketone, known for its applications in various fields, including fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethylocta-2,5-dien-4-one typically involves the aldol condensation of citral and acetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale aldol condensation reactions in reactors with capacities ranging from 2000L to 5000L. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethylocta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products
Oxidation: Carboxylic acids and epoxides.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6,7-Trimethylocta-2,5-dien-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2,6,7-Trimethylocta-2,5-dien-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Octadien-4-one, 5,6,7-trimethyl-: Another α,β-unsaturated ketone with similar structural features.
6,10-Dimethylundeca-3,5,9-trien-2-one: A related compound with additional methyl groups and a longer carbon chain.
4-Methylpent-3-en-2-one: A simpler α,β-unsaturated ketone with fewer methyl groups
Uniqueness
2,6,7-Trimethylocta-2,5-dien-4-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. Its reactivity and pleasant aroma make it particularly valuable in the fragrance and flavor industries .
Properties
CAS No. |
89374-90-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2,6,7-trimethylocta-2,5-dien-4-one |
InChI |
InChI=1S/C11H18O/c1-8(2)6-11(12)7-10(5)9(3)4/h6-7,9H,1-5H3 |
InChI Key |
KFOAUXOHAPHEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(=O)C=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)

![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)

![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)

![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)



